molecular formula C9H9Br2NO2 B8366854 2-Bromo-N-(3-bromo-2-hydroxyphenyl)propionamide

2-Bromo-N-(3-bromo-2-hydroxyphenyl)propionamide

Cat. No.: B8366854
M. Wt: 322.98 g/mol
InChI Key: MRCNSASXYAUKIC-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-bromo-2-hydroxyphenyl)propionamide is a useful research compound. Its molecular formula is C9H9Br2NO2 and its molecular weight is 322.98 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9Br2NO2

Molecular Weight

322.98 g/mol

IUPAC Name

2-bromo-N-(3-bromo-2-hydroxyphenyl)propanamide

InChI

InChI=1S/C9H9Br2NO2/c1-5(10)9(14)12-7-4-2-3-6(11)8(7)13/h2-5,13H,1H3,(H,12,14)

InChI Key

MRCNSASXYAUKIC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C(=CC=C1)Br)O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Bromopropionyl chloride (1.47 ml, 14.6 mmol) was added dropwise to a vigorously stirred and ice-cooling mixture of 2-amino-6-bromophenol (2.74 g, 14.6 mmol) and sodium bicarbonate (3.06 g, 36.4 mmol) in ethyl acetate (50 ml)/water (15 ml). The mixture was stirred at 0° C. for 3 h and diluted with water. The aqueous layer was extracted with ethyl acetate. The extract was washed with brine, dried over magnesium sulfate and concentrated under vacuum. The residue used for the following step without further purification to afford 4.71 g (99%) of the title compound.
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1.47 mL
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2.74 g
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3.06 g
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50 mL
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15 mL
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Yield
99%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of 2-amino-6-bromophenol (3 g, 15.96 mmol) and sodium bicarbonate (3.35 g, 39.9 mmol) in ethyl acetate (30 mL) and water (10 mL) at 0° C. was added 2-bromopropionyl chloride (1.61 ml, 15.96 mmol) dropwise. The reaction mixture was stirred at 0° C. for 3 h and then diluted with water. The resulting mixture was extracted with EtOAc and the organic layer was washed with brine, dried over anhydrous MgSO4, filtered, and concentrated to afford the title compound (4.7 g, 73% yield). LCMS, [M+H]+=323.8.
Quantity
3 g
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reactant
Reaction Step One
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3.35 g
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reactant
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30 mL
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10 mL
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1.61 mL
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Yield
73%

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